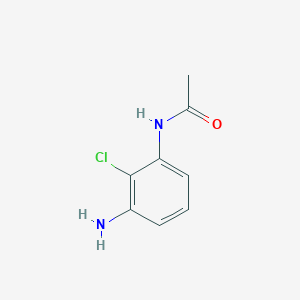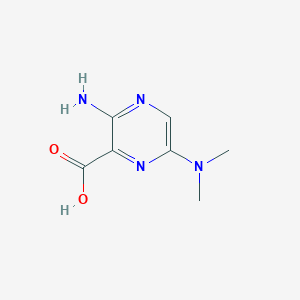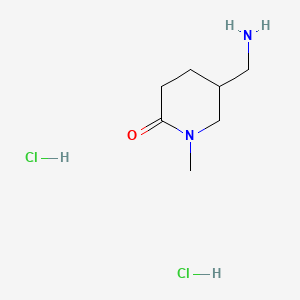![molecular formula C11H12BrNO4 B15358713 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid is a brominated aromatic compound with a carboxymethyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid typically involves the bromination of N-(carboxymethyl)-2-methylaniline followed by the introduction of the acetic acid group. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of a different aniline derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like zinc dust or iron filings are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Aniline derivatives without the bromine atom
Substitution: : Hydroxylated or aminated derivatives
科学的研究の応用
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can be compared with other brominated aromatic compounds, such as 2-bromo-N-methylbenzamide and 4-bromophenol. These compounds share similarities in their bromine content but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of bromine, carboxymethyl, and amino groups, which provide distinct chemical properties and reactivity.
List of Similar Compounds
2-bromo-N-methylbenzamide
4-bromophenol
2-bromo-N-(carboxymethyl)aniline
4-bromo-N-(carboxymethyl)aniline
特性
分子式 |
C11H12BrNO4 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-7-4-8(12)2-3-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
WSKAIXPISJXLDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)




![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)




